molecular formula C19H18F2N2O6 B3134718 Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate CAS No. 400083-11-6

Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate

Cat. No. B3134718
CAS RN: 400083-11-6
M. Wt: 408.4 g/mol
InChI Key: HIWJDQPPZKQVFD-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a methyl ester, a difluorobenzodioxole, and a pyridine ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The difluorobenzodioxole group would likely contribute to the compound’s overall polarity, while the pyridine ring could potentially participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluorobenzodioxole group could increase the compound’s overall polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Applications

Methyl-2-formyl benzoate, a compound with a structure suggesting bioactive precursor capabilities, plays a significant role in organic synthesis due to its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as an excellent precursor for new bioactive molecule search and is a versatile substrate in medical product preparation, indicating the potential utility of complex organic molecules in pharmaceutical development (Farooq & Ngaini, 2019).

Biochemical and Chemical Properties

The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes suggest a rich area of study for related compounds. This review covers preparation procedures, properties of free organic compounds, their protonated/deprotonated forms, and a summary of complex compounds' properties, such as spectroscopic, structural, magnetic properties, and biological/electrochemical activity. This highlights the importance of exploring the variability in chemistry and applications of related complex molecules (Boča, Jameson, & Linert, 2011).

Potential in Food Science

The compound's structure suggests potential utility in food science, particularly in understanding the formation, transformation, and mitigation strategies for methylglyoxal, a compound produced from sugar degradation and lipid oxidation in foods. Methylglyoxal's role in forming various aroma compounds and other toxins highlights the critical balance between beneficial and harmful effects of such compounds in food processing and safety. This review underscores the complex interactions of compounds like methylglyoxal with dietary ingredients, pointing to a potential research area for related complex molecules (Zheng et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a drug candidate, its mechanism of action would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a drug or a drug candidate, future research could involve further optimization of its structure to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O6/c1-18(2,17(26)27-3)22-15(24)12-5-4-8-23(16(12)25)10-11-6-7-13-14(9-11)29-19(20,21)28-13/h4-9H,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWJDQPPZKQVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)C1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate
Reactant of Route 2
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Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate
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Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate
Reactant of Route 4
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Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate
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Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
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Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate

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